Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl- is a significant research compound with the molecular formula and a molecular weight of 340.4 g/mol. It is primarily recognized for its utility in various scientific applications, particularly in pharmacological studies. This compound has been assigned the CAS number 10097-09-3 and is cataloged under the National Cancer Institute with the NSC number 202633. It is classified under the GHS hazard class as an environmental hazard, indicating a need for caution during handling and storage.
The synthesis of Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl- typically involves multi-step organic reactions that include the formation of urea derivatives through the reaction of amines with carbonyl compounds. The primary steps may include:
The synthetic route requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Characterization techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are typically employed to confirm the structure of the synthesized compound.
The molecular structure of Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl- can be represented using various notation systems:
InChI=1S/C19H24N4O2/c1-22(2)18(24)20-16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)21-19(25)23(3)4/h5-12H,13H2,1-4H3,(H,20,24)(H,21,25)
CN(C)C(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)N(C)C
These representations highlight the arrangement of atoms within the molecule and provide insights into its chemical behavior.
The compound's complexity rating is currently unknown, but it has been noted for its potential biological activity and environmental impact.
Urea derivatives like N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl- are known to participate in various chemical reactions:
These reactions are essential for understanding the compound's reactivity profile and potential applications in synthetic chemistry .
The mechanism of action for Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl- involves its interaction with biological targets at the molecular level. While specific pathways may vary depending on context:
Data on specific mechanisms remain limited but suggest potential roles in drug design and development .
Key physical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 340.4 g/mol |
| Density | Not specified |
| Melting Point | Not available |
| Boiling Point | Not available |
Chemical properties include:
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Stability | Relatively stable under normal conditions |
| Reactivity | Reacts with strong acids and bases |
These properties are crucial for determining how the compound behaves under various conditions .
Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl- has several scientific applications:
The continued study of this compound may lead to new discoveries in both medicinal chemistry and materials science .
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.: